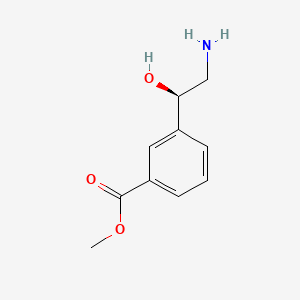![molecular formula C11H13N3O B13625363 2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B13625363.png)
2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry and material science . This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with an azetidine moiety, making it a valuable scaffold for drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps . One common method includes the use of iodine as a catalyst in a one-pot three-component reaction involving an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide . This reaction proceeds through a [4 + 1] cycloaddition mechanism to yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs scalable and efficient synthetic routes, such as multicomponent reactions and oxidative coupling . These methods are designed to maximize yield and minimize the use of hazardous reagents, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine has a broad spectrum of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication processes .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities and applications in medicinal chemistry.
Imidazo[1,2-a]pyrazine: Similar in structure but with different electronic properties and applications.
Imidazo[1,5-a]pyridine: Used in the development of luminescent materials and pharmaceuticals.
Uniqueness
2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine is unique due to the presence of the azetidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxymethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H13N3O/c1-2-4-14-7-9(13-11(14)3-1)8-15-10-5-12-6-10/h1-4,7,10,12H,5-6,8H2 |
Clave InChI |
GIGSENRHVKFWJP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC2=CN3C=CC=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


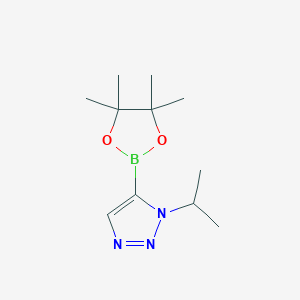
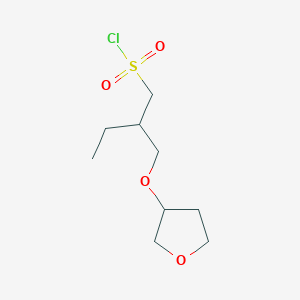
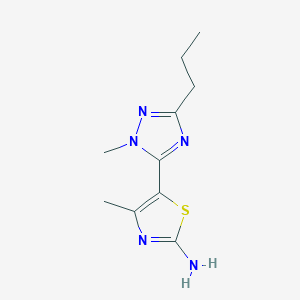

![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)

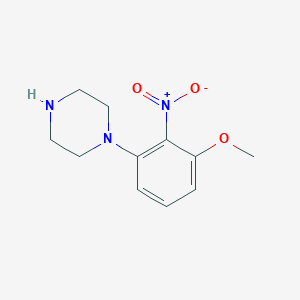
![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)
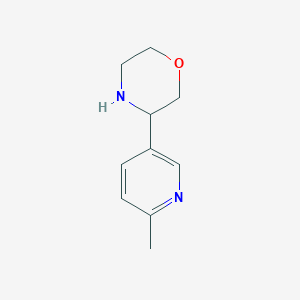


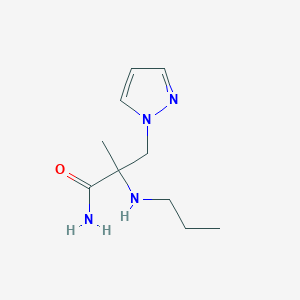
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)
